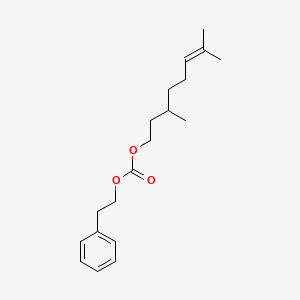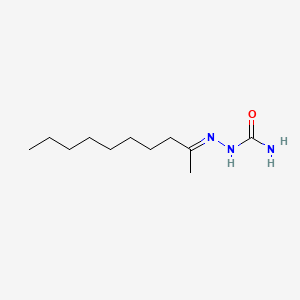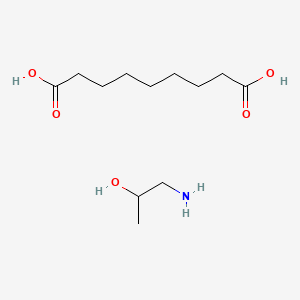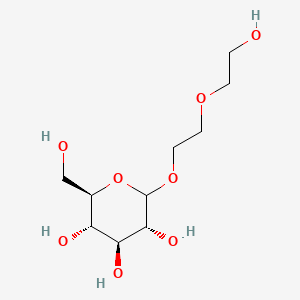
2-(2-Hydroxyethoxy)ethyl D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyethoxy)ethyl D-glucopyranoside: is a chemical compound with the molecular formula C10H20O8 and a molecular weight of 268.26 g/mol . It is characterized by the presence of a glucopyranoside moiety linked to a hydroxyethoxyethyl group. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)ethyl D-glucopyranoside typically involves the reaction of D-glucose with ethylene glycol under controlled conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the glycosidic bond . The process can be summarized as follows:
Starting Materials: D-glucose and ethylene glycol.
Catalyst: Acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).
Reaction Conditions: The reaction is carried out at elevated temperatures (around 100-150°C) to promote the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix D-glucose and ethylene glycol with the catalyst.
Continuous Monitoring: The reaction conditions are continuously monitored to ensure optimal yield and purity.
Separation and Purification: Industrial-scale separation techniques, such as distillation and crystallization, are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethoxy)ethyl D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of glucuronic acid derivatives.
Reduction: Formation of polyols.
Substitution: Formation of alkylated or halogenated glucopyranoside derivatives.
Scientific Research Applications
2-(2-Hydroxyethoxy)ethyl D-glucopyranoside has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug delivery agent.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethoxy)ethyl D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: It can act as a substrate or inhibitor for various enzymes involved in carbohydrate metabolism.
Modulate Pathways: It can influence metabolic pathways by altering the activity of key enzymes and transporters.
Comparison with Similar Compounds
2-(2-Hydroxyethoxy)ethyl D-glucopyranoside can be compared with other similar compounds, such as:
Ethyl D-glucopyranoside: Similar structure but with an ethyl group instead of a hydroxyethoxyethyl group.
Methyl D-glucopyranoside: Contains a methyl group instead of a hydroxyethoxyethyl group.
Propyl D-glucopyranoside: Features a propyl group in place of the hydroxyethoxyethyl group.
The uniqueness of this compound lies in its hydroxyethoxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
83846-90-6 |
|---|---|
Molecular Formula |
C10H20O8 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-2-[2-(2-hydroxyethoxy)ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C10H20O8/c11-1-2-16-3-4-17-10-9(15)8(14)7(13)6(5-12)18-10/h6-15H,1-5H2/t6-,7-,8+,9-,10?/m1/s1 |
InChI Key |
DFVFAJRQBLQACP-ZKZCYXTQSA-N |
Isomeric SMILES |
C(COCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
Canonical SMILES |
C(COCCOC1C(C(C(C(O1)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



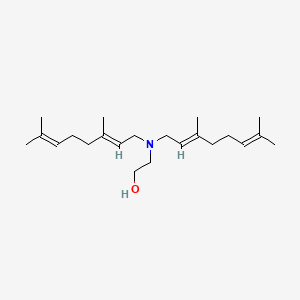
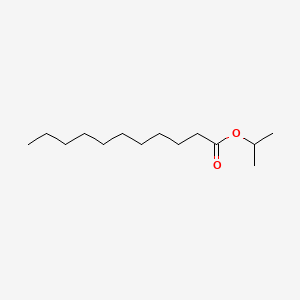
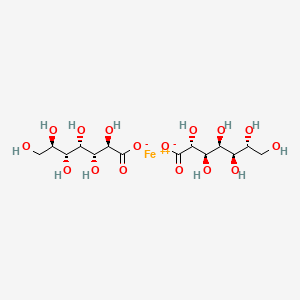

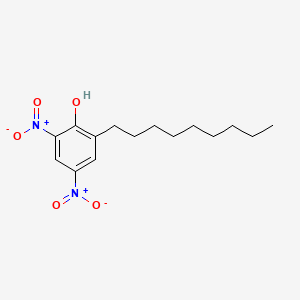

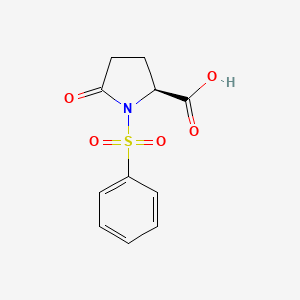
![1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol](/img/structure/B12662450.png)
